molecular formula C14H18ClN5 B7890986 Bms 345541 CAS No. 445430-59-1

Bms 345541

Cat. No.: B7890986
CAS No.: 445430-59-1
M. Wt: 291.78 g/mol
InChI Key: MIDKPVLYXNLFGZ-UHFFFAOYSA-N
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Description

BMS-345541 (4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline) is a highly selective allosteric inhibitor of the IκB kinase (IKK) complex, first developed by Bristol-Myers Squibb in 2003 . It primarily targets the catalytic subunits IKK-2 (IKKβ) with an IC50 of 0.3 μM and exhibits weaker inhibition of IKK-1 (IKKα) at an IC50 of 4 μM . Unlike ATP-competitive inhibitors, BMS-345541 binds to an allosteric site on IKK-2, modulating enzyme activity without interfering with ATP binding .

BMS-345541 suppresses NF-κB signaling by blocking IκBα phosphorylation, thereby inhibiting NF-κB nuclear translocation and downstream pro-inflammatory gene expression (e.g., TNF-α, IL-6, IL-8) . Preclinical studies demonstrate efficacy in diverse models, including collagen-induced arthritis , melanoma , osteoarthritis , and asthma . However, its short half-life (2.2 hours) necessitates frequent dosing, limiting clinical translation despite favorable pharmacokinetics in mice .

Properties

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDKPVLYXNLFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203243
Record name BMS 345541
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445430-59-1, 547757-23-3
Record name 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445430-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS 345541
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547757233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 345541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-345541
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of BMS-345541 involves several steps. The primary synthetic route includes the reaction of 1,2-ethanediamine with 1,8-dimethylimidazo(1,2-a)quinoxaline under specific reaction conditions to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

BMS-345541 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Breast Cancer

Research indicates that BMS-345541 effectively suppresses breast tumorigenesis by inhibiting NF-κB signaling. In a study involving breast tumor-bearing mice, treatment with BMS-345541 resulted in a significant reduction in tumor volume and improved survival rates compared to control groups. Specifically, the treated group had a median survival of 78 days versus 58 days for controls, with over a five-fold reduction in lung metastases observed .

Parameter Control Group BMS-345541 Group
Median Survival (days)5878
Lung Metastases Reduction->5-fold

Melanoma

In melanoma models, BMS-345541 has demonstrated potent antitumor effects by inducing apoptosis in melanoma cells through a caspase-independent pathway. Studies utilizing human melanoma cell lines (SK-MEL-5, A375) showed that BMS-345541 treatment led to significant reductions in cell viability and tumor growth in vivo. Tumor growth inhibition was observed at doses as high as 75 mg/kg body weight, achieving up to 86% reduction in tumor size .

Cell Line Tumor Growth Inhibition (%)
SK-MEL-586
A37569
Hs 294T67

Glioma

BMS-345541 has also been investigated for its effects on glioma cell proliferation and NF-κB activation. Studies found that treatment with this compound inhibited glioma cell growth and reduced IL8 gene expression, which is regulated by NF-κB . This suggests its potential utility in treating glioblastomas where NF-κB is often aberrantly activated.

Combination Therapies

The efficacy of BMS-345541 can be enhanced when used in combination with other therapeutic agents. For instance, combining BMS-345541 with doxorubicin has shown synergistic effects in sensitizing melanoma cells to TRAIL-induced apoptosis . This combination approach may improve therapeutic outcomes for patients with resistant tumors.

Toxicology and Safety Profile

While BMS-345541 exhibits potent antitumor activity, its safety profile has also been assessed. In animal models, treatment was well tolerated without significant adverse effects noted at therapeutic doses . This aspect is crucial for considering its application in clinical settings.

Mechanism of Action

The mechanism of action of BMS-345541 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Table 1: Key Pharmacological Properties
Compound Target(s) IC50/EC50 Mechanism Pathway Specificity
BMS-345541 IKK-2 > IKK-1 0.3 μM (IKK-2) Allosteric IKK inhibition Canonical & Non-canonical
Curcumin IKK complex ~10–50 μM Direct IKK complex inhibition Canonical & Non-canonical
CA15 NF-κB/IKK Not reported IKK/NF-κB inhibition Canonical & Non-canonical
Bortezomib Proteasome 7–40 nM Proteasome-mediated IκBα stabilization Canonical
TPCA-1 IKK-2 17.9 nM ATP-competitive IKK-2 inhibition Canonical
NBD Peptide NEMO (IKKγ) Not reported Disrupts NEMO-IKK interaction Canonical
  • BMS-345541 vs. Curcumin/CA15 :
    BMS-345541 and curcumin both inhibit NF-κB via IKK, but BMS-345541 is more selective for IKK-2. Curcumin analogue CA15 shows reduced toxicity compared to BMS-345541 and curcumin in laryngeal cancer models .
  • BMS-345541 vs. Bortezomib :
    Bortezomib stabilizes IκBα by blocking proteasomal degradation, whereas BMS-345541 directly inhibits IKK activity. Bortezomib has broader proteasome effects, contributing to its clinical use in multiple myeloma .
  • BMS-345541 vs. Both compounds suppress NF-κB nuclear translocation in glioma cells, but BMS-345541’s allosteric mechanism may reduce off-target risks .
Table 2: Efficacy in Disease Models
Compound Disease Model Key Findings Reference
BMS-345541 Osteoarthritis (OA) Intra-articular 500 nM–5 μM suppresses NF-κB–HIF-2α axis, reduces cartilage degradation .
BMS-345541 Melanoma Induces caspase-independent apoptosis via mitochondrial pathways (IC50 = 10 μM) .
Curcumin Laryngeal Cancer CA15 analogue inhibits NF-κB with lower toxicity than BMS-345541 .
TPCA-1 Glioma Attenuates IFN-induced antiviral responses similarly to BMS-345541 .
Bortezomib Multiple Myeloma Clinically approved; inhibits NF-κB via proteasome blockade .
  • Synergistic Effects :
    BMS-345541 enhances DNA damage in acute myeloid leukemia (AML) when combined with VP-16, suppressing homologous recombination repair .

Pharmacokinetics and Toxicity

  • BMS-345541: Oral bioavailability >80% in mice, but short half-life (2.2 hours) requires repeated dosing . High doses (75 mg/kg/day orally) cause weight loss in melanoma models; localized delivery (e.g., intra-articular) minimizes systemic toxicity .
  • Curcumin :
    Poor bioavailability limits efficacy; CA15 analogue improves pharmacokinetics .
  • Bortezomib :
    Neurotoxicity and hematological toxicity are common clinical side effects .

Clinical Potential and Limitations

  • BMS-345541: Preclinical success in OA and asthma models supports localized therapeutic strategies .
  • TPCA-1/NBD Peptide: Higher specificity for canonical NF-κB pathway may reduce off-target effects but narrow therapeutic scope .
  • Bortezomib : Clinically validated but lacks pathway specificity, leading to broader adverse effects .

Biological Activity

BMS-345541 is a selective allosteric inhibitor of IκB kinase (IKK), primarily targeting IKKβ with an IC50 of approximately 0.3 μM and IKKα with an IC50 of about 4.0 μM. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions, due to its ability to inhibit the NF-κB signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation.

The primary mechanism through which BMS-345541 exerts its effects is by inhibiting the NF-κB signaling pathway. By blocking IKK activity, BMS-345541 prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and thus inhibiting its translocation to the nucleus. This results in reduced transcription of genes that promote cell survival and proliferation.

Key Findings:

  • Apoptosis Induction : BMS-345541 has been shown to induce apoptosis in various cancer cell lines, including melanoma and chronic lymphocytic leukemia (CLL) cells. The apoptosis is characterized by mitochondrial involvement, including changes in mitochondrial membrane potential and release of apoptosis-inducing factors .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that BMS-345541 effectively inhibited tumor growth in mouse models of melanoma. Treatment with doses as high as 125 mg/kg resulted in significant tumor regression .

Biological Activity Data

The following table summarizes key biological activities and effects observed with BMS-345541:

Study Cell Type Concentration (μM) Effect Mechanism
Melanoma (SK-MEL-5, A375)0.1 - 10Induces apoptosisNF-κB inhibition, mitochondrial pathway activation
CLL Cells1 - 2Selective apoptosisDown-regulation of anti-apoptotic genes
Osteoarthritis Model (Mouse)500 nM - 5 µMReduced OA severitySuppression of NF-κB-Hif-2α pathway
Melanoma10 - 75 mg/kgTumor growth inhibitionIKK activity reduction

Case Studies

  • Melanoma Treatment :
    In a study involving human melanoma cell lines (SK-MEL-5, A375), BMS-345541 was administered at varying concentrations. Results indicated a concentration-dependent reduction in cell viability and significant apoptotic features such as nuclear condensation and TUNEL staining positivity . In vivo experiments showed that mice treated with BMS-345541 exhibited an 86% reduction in tumor volume compared to controls.
  • Chronic Lymphocytic Leukemia :
    Another study focused on CLL cells demonstrated that pretreatment with BMS-345541 enhanced sensitivity to apoptosis-inducing agents. The compound led to significant down-regulation of NF-κB target genes, correlating with increased rates of cell death in high ZAP-70 expressing CLL cells .
  • Osteoarthritis Model :
    In a surgically induced osteoarthritis mouse model, BMS-345541 was administered intra-articularly three times a week for eight weeks. Histological analysis revealed significantly reduced OA severity compared to vehicle controls, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What experimental methodologies are recommended to determine the optimal concentration of BMS-345541 for in vitro studies on cancer cell lines?

BMS-345541 exhibits cell line-dependent IC50 values, ranging from 2–6 μM in T-ALL cells to 4–5 μM in THP-1 monocytes for TNF-α-stimulated IκBα phosphorylation . To optimize concentrations:

  • Perform dose-response assays (e.g., MTT for viability , Western blot for IκBα phosphorylation ).
  • Validate using functional assays (Boyden chamber for invasion , annexin V/PI staining for apoptosis ).
  • Account for cell-type specificity: Higher concentrations (10 μM) may be needed for NF-κB activity inhibition in melanoma .

Q. How can researchers confirm BMS-345541-mediated inhibition of the NF-κB pathway in vitro?

Key methods include:

  • IκBα phosphorylation analysis : Use phospho-specific antibodies in Western blotting after TNF-α stimulation .
  • NF-κB transcriptional activity : Luciferase reporter assays or qPCR for NF-κB target genes (e.g., CXCL1, ICAM-1) .
  • Nuclear translocation assays : Immunofluorescence for p65/RelA subcellular localization .

Q. What are standard assays to assess BMS-345541-induced apoptosis in cancer cells?

  • Caspase activation : Detect cleaved caspase-3/-8 and PARP via Western blot .
  • Mitochondrial membrane potential : Use JC-1 dye or TMRE staining .
  • Annexin V/PI flow cytometry : Quantify early/late apoptotic populations .
  • TUNEL assay : Measure DNA fragmentation in fixed cells .

Advanced Research Questions

Q. How does BMS-345541 exhibit isoform-specific inhibition of IKK-1 vs. IKK-2, and how can this dichotomy be leveraged experimentally?

BMS-345541 binds allosterically to IKK-1/IKK-2, with distinct kinetic interactions:

  • IKK-1 : Mutually exclusive with ADP binding, causing non-competitive inhibition .
  • IKK-2 : Non-mutually exclusive with ADP, suggesting distinct binding pockets . Methodological implications:
  • Use dual inhibition assays (e.g., Dixon plots with ADP) to probe isoform-specific mechanisms .
  • Combine with isoform-selective siRNA or CRISPR models to isolate functional contributions .

Q. What experimental designs are critical for validating BMS-345541’s anti-tumor efficacy in vivo?

  • Dosing regimen : Oral administration at 10–75 mg/kg in mice achieves sustained serum levels (>1 μM for hours) .
  • Endpoint metrics : Tumor volume reduction (e.g., 86% inhibition in SK-MEL-5 xenografts at 75 mg/kg ), histopathology (synovial hyperplasia, bone erosion ), and survival analysis .
  • Biomarker validation : Measure serum cytokines (TNF-α, IL-6) in LPS-challenged models or NF-κB target genes in tumors .

Q. How can researchers resolve contradictions in BMS-345541’s efficacy across disease models (e.g., melanoma vs. Huntington’s disease)?

In melanoma, BMS-345541 induces caspase-independent apoptosis via mitochondrial pathways , but it fails to rescue Huntington’s disease phenotypes in flies . Potential factors:

  • Model specificity : NF-κB’s role may be context-dependent; validate pathway engagement in each model.
  • Off-target effects : BMS-345541 binds >20 kinases (Kd: 130–8100 nM) ; use proteomic profiling or orthogonal inhibitors (e.g., TPCA-1 ) to confirm specificity.

Q. What strategies enhance BMS-345541’s therapeutic potential in combination therapies?

  • Chemotherapy synergism : Co-treatment with carboplatin and dasatinib reduces ovarian cancer IC50 by 5–10-fold .
  • Immunomodulation : Combine with checkpoint inhibitors, as BMS-345541 enhances antigen presentation in HCT116 cells .
  • Dose optimization : Use pharmacokinetic data (e.g., serum half-life ) to align dosing schedules.

Methodological Challenges & Contradictions

Q. How should researchers address discrepancies in BMS-345541’s effects on cell cycle arrest (G1 vs. G2/M phase)?

BMS-345541 induces G1 arrest in T-ALL but G2/M arrest in RPMI-8402 cells . To reconcile:

  • Perform cell cycle analysis (PI staining + flow cytometry) across multiple time points.
  • Assess cyclin/CDK expression (e.g., Cdk1, Aurora kinases) and cross-talk with NF-κB targets (e.g., p21 CIP1) .

Q. What controls are essential when studying BMS-345541’s impact on cancer stem cells (CSCs)?

  • Functional assays : Mammosphere formation , ALDEFLUOR activity .
  • Marker validation : GD2+ BCSC sorting or OCT4/SOX2 expression .
  • Off-target controls : Compare with IKK-null models or uridine supplementation to rule out pyrimidine starvation artifacts .

Q. How can researchers optimize BMS-345541 delivery to avoid solubility or toxicity issues in vivo?

  • Formulation : Use hydrochloride salt (improved solubility) or vehicle-matched controls (DMSO for in vitro ).
  • Toxicity monitoring : Track body weight, organ histology, and serum ALT/AST in treated mice .

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